molecular formula C12H9ClN4 B8418112 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile CAS No. 479685-47-7

3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile

Katalognummer: B8418112
CAS-Nummer: 479685-47-7
Molekulargewicht: 244.68 g/mol
InChI-Schlüssel: QBCWWZGTKVUZQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a benzonitrile group, which is a benzene ring with a nitrile group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile typically involves the reaction of 6-chloro-2-pyrazinecarboxamide with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-2-pyrazinecarboxamide: A precursor in the synthesis of 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile.

    Benzylamine: Another precursor used in the synthesis.

    Pyrazine derivatives: Compounds with similar pyrazine rings but different substituents.

Uniqueness

This compound is unique due to its specific combination of a pyrazine ring and a benzonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

479685-47-7

Molekularformel

C12H9ClN4

Molekulargewicht

244.68 g/mol

IUPAC-Name

3-[[(6-chloropyrazin-2-yl)amino]methyl]benzonitrile

InChI

InChI=1S/C12H9ClN4/c13-11-7-15-8-12(17-11)16-6-10-3-1-2-9(4-10)5-14/h1-4,7-8H,6H2,(H,16,17)

InChI-Schlüssel

QBCWWZGTKVUZQE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C#N)CNC2=CN=CC(=N2)Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloropyrazine (75 mg, 0.503 mmol), 3-aminomethyl-benzonitrile (73 mg, 0.553 mmol), sodium t-butoxide (58 mg, 0.604 mmol), BINAP (12.5 mg, 0.020 mmol), and Pd2(dba)3 (9.2 mg, 0.010 mmol) in toluene (2 mL) was heated at reflux under nitrogen for 10 h. The solution was cooled to room temperature and filtered through a celite pad. The celite pad was washed with ethyl acetate several times. The combined filtrate was concentrated in vacuo to give the crude title compound. The product was purified by chromatography (silica, 5% MeOH/dichlormethane) to give 37.6 mg 3-[(6-chloro-pyrazin-2-ylamino)-methyl]-benzonitrile I-4n.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
58 mg
Type
reactant
Reaction Step One
Name
Quantity
12.5 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
9.2 mg
Type
catalyst
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.